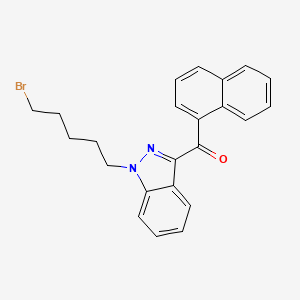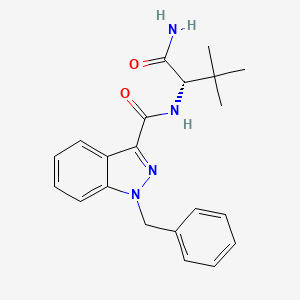
Aristolactam AIa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aristolactam AIa is a natural product belonging to the aristolactam group of compounds, which are characterized by a phenanthrene chromophore. This class of compounds is primarily found in the Aristolochiaceae family, alongside aristolochic acids and dioxoaporphines. The interest in aristolactams stems from their diverse biological activities and their general chemistry (Kumar et al., 2003).
Synthesis Analysis
The synthesis of this compound involves complex organic transformations that highlight the chemical ingenuity in accessing structurally intricate natural products. A notable synthetic approach involves the formation of the aristolactam scaffold through a Suzuki/aldol cascade to convert differentially protected isoindolin-1-one to the required phenanthrene structure. This method was demonstrated in the stereoselective total synthesis of (+)-aristolactam GI, showcasing the synthetic strategies applicable to this compound and related compounds (Luong et al., 2019).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through comprehensive structural analysis techniques, including NMR spectroscopy. The structure determinations of aristolactams are crucial for understanding their chemical behavior and biological activity. A study focused on the structural analysis of aristolactams and aristolochic acids has successfully employed computational methods to correlate calculated and experimental ^13C NMR chemical shifts, providing detailed insights into their structural features (Pacheco et al., 2012).
Chemical Reactions and Properties
This compound participates in various chemical reactions characteristic of its molecular framework. These reactions include transformations of the lactam moiety and modifications of the phenanthrene nucleus. The synthesis and biological evaluation of diverse aristolactam derivatives have explored these chemical manipulations, revealing the potential for generating compounds with enhanced biological activities (Couture et al., 2002).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. While specific studies on the physical properties of this compound are not directly available, investigations into related aristolactams provide a basis for understanding the physicochemical characteristics that can affect their biological activity and solubility.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and stability, are pivotal for its biological effects. Aristolactams exhibit a range of chemical behaviors due to their aromatic and lactam components, which can undergo various chemical transformations. The comprehensive characterization and determination of aristolactams in medicinal plants highlight their significant chemical diversity and the importance of analytical techniques in their study (Yuan et al., 2007).
Wissenschaftliche Forschungsanwendungen
Chemische Forschung
Aristolactam AIa ist eine Verbindung, die aus verschiedenen Pflanzen isoliert wurde, darunter Aristolochia gigantea {svg_1}. Es gehört zu einer Gruppe von Verbindungen, die als Aristolactame bekannt sind und einen Phenanthren-Grundkörper in ihrer Struktur aufweisen {svg_2}. Diese Verbindungen waren aufgrund ihrer einzigartigen Strukturen und des Potenzials für verschiedene Anwendungen Gegenstand umfangreicher chemischer Forschung {svg_3}.
Pharmakologische Studien
This compound und andere Aristolactame wurden auf ihre potenziellen pharmakologischen Wirkungen untersucht. Es wurde festgestellt, dass sie eine Reihe von biologischen Eigenschaften aufweisen, darunter entzündungshemmende, antithrombotische, antimikobakterielle und neuroprotektive Aktivitäten {svg_4}. Dies macht sie für die Entwicklung neuer Therapeutika interessant.
Toxikologie
Die Verwendung von Aristolactamen, einschließlich this compound, wurde aufgrund ihrer potenziellen Toxizität begrenzt. Aristolochiasäuren, die strukturell mit Aristolactamen verwandt sind, wurden beispielsweise als Ursache für schwere nephrotoxische Aktivität gefunden {svg_5}. Infolgedessen haben viele Länder die Verwendung von Kräutern verboten, die diese Verbindungen enthalten {svg_6}.
Krebsforschung
This compound und andere Aristolactame wurden auf ihre potenziellen Antikrebswirkungen untersucht. Einige Studien haben gezeigt, dass diese Verbindungen durch einen Caspase-3-abhängigen Weg Apoptose in Krebszellen induzieren können {svg_7}. Dies deutet darauf hin, dass sie ein Potenzial als Antikrebsmittel haben könnten.
Ökologische Forschung
This compound und andere Aristolactame sind auch in der ökologischen Forschung von Interesse. Beispielsweise wurde festgestellt, dass sie von bestimmten Insektenarten, wie z. B. Battus polydamas archidamas, aus ihren Wirtspflanzen sequestiert werden {svg_8}. Dies deutet darauf hin, dass diese Verbindungen eine Rolle bei den Wechselwirkungen zwischen diesen Insekten und ihren Wirtspflanzen spielen könnten {svg_9}.
Metabolismusstudien
Es wurden auch Studien zum Metabolismus von this compound und anderen Aristolactamen in verschiedenen Organismen durchgeführt. Es wurde beispielsweise festgestellt, dass diese Verbindungen in den Larven von Battus polydamas archidamas weitestgehend metabolisiert werden, wobei nur ein kleiner Teil in den Körpergeweben verbleibt {svg_10}. Dies liefert Einblicke in die Stoffwechselwege dieser Verbindungen und ihre potenziellen Auswirkungen auf die Organismen, die sie aufnehmen {svg_11}.
Wirkmechanismus
- Both microsomal and cytosolic phase I enzymes participate in catalyzing the activation of Aristolactam AIa to form AA-DNA adducts, including 7-(deoxyadenosin-N6-yl) aristolactam I (dA-AAI) and 7-(deoxyguanosin-N2-yl) aristolactam I (dG-AAI) .
- The mutational signature predominantly characterized by A→T transversions has been detected in this compound-induced upper tract urothelial carcinoma (UTUC) tumor tissues .
- Its ADME (absorption, distribution, metabolism, and excretion) properties impact its bioavailability and toxicity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
Aristolactam AIa plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the formation of DNA adducts, where this compound binds covalently to DNA, leading to mutagenic effects . Additionally, this compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic activation . These interactions highlight the compound’s potential to modulate biochemical pathways and impact cellular processes.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to induce cytotoxicity and genotoxicity in kidney cells, leading to cell death and DNA damage . The compound also influences cell signaling pathways, such as the NF-κB and STAT3 pathways, which are involved in inflammation and apoptosis . Furthermore, this compound affects gene expression by inducing mutations in key genes like TP53, which plays a critical role in tumor suppression . These cellular effects underscore the compound’s potential to disrupt normal cellular function and contribute to disease development.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, this compound binds to DNA, forming stable adducts that can lead to mutations and genomic instability . This binding interaction is facilitated by the metabolic activation of this compound by enzymes such as cytochrome P450 . Additionally, the compound can inhibit or activate specific enzymes, further modulating cellular pathways and processes . These molecular interactions provide insights into how this compound exerts its effects and contributes to its toxicological profile.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can form persistent DNA adducts, leading to sustained mutagenic effects . Additionally, the compound’s cytotoxicity can vary depending on the duration of exposure, with longer exposure times resulting in increased cell death and DNA damage . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s toxicity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of this compound can induce nephrotoxicity and hepatotoxicity in animal models, leading to organ damage and dysfunction . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a toxic response . These findings underscore the importance of dosage considerations when evaluating the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its biotransformation and bioactivation. The compound is metabolized by enzymes such as cytochrome P450, which convert it into reactive intermediates capable of binding to DNA and other biomolecules . These metabolic pathways play a crucial role in determining the compound’s toxicity and biological activity. Additionally, this compound can influence metabolic flux and alter metabolite levels, further impacting cellular processes and functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound can be transported by specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . Additionally, this compound can localize to specific cellular compartments, such as the mitochondria, where it can exert its effects . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been shown to localize to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
6,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-21-15-12(19)6-9-13-10(17-16(9)20)5-8-7(14(13)15)3-2-4-11(8)18/h2-6,18-19H,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNSWKSWDUMDTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C(C=C4C(=C31)C=CC=C4O)NC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is known about the presence of Aristolactam AIa in Aristolochia esperanzae and its potential biological activity?
A: While this compound has been identified in other Aristolochia species, the provided research articles do not mention its isolation or characterization from Aristolochia esperanzae. [, ] The first article focuses on various compounds found in Aristolochia esperanzae, including Aristolochic acids I and II, but doesn't mention this compound. [] The second article investigates Meiogyne baillonii and identifies this compound among its constituents. [] Therefore, based on these papers, we cannot confirm the presence of this compound in Aristolochia esperanzae or its potential biological activity within this specific plant.
Q2: Besides Meiogyne baillonii, are there other natural sources of this compound?
A: While the provided research highlights this compound's isolation from Meiogyne baillonii, it doesn't delve into other potential natural sources. [] Further research in natural product chemistry and phytochemical databases would be needed to uncover additional plant sources of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







